molecular formula C19H24FN3O4S2 B2371863 N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide CAS No. 1222372-23-7

N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide

Cat. No. B2371863
CAS RN: 1222372-23-7
M. Wt: 441.54
InChI Key: AHWLSUFRFUYNMD-UHFFFAOYSA-N
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Description

The compound you mentioned, N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide, is a chemical compound. Unfortunately, there is not much specific information available about this compound .

Scientific Research Applications

Antibacterial and Antituberculosis Activity

Compounds structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide have been investigated for their potential as antibacterial and antituberculosis agents. For instance, thiazole-aminopiperidine hybrids have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising activity against tuberculosis with minimal cytotoxicity (Jeankumar et al., 2013). Similarly, substituted 2-aminobenzothiazoles derivatives have been evaluated for their antimicrobial activity, indicating their potential in combating antimicrobial resistance (Anuse et al., 2019).

Anticancer Activity

Research has also focused on the anticancer potential of compounds with similar structures. Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents, with some derivatives showing significant activity against cancer cell lines (Rehman et al., 2018).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O4S2/c1-29(25,26)23-10-3-2-8-15(23)18(24)22(12-13-6-5-11-27-13)19-21-17-14(20)7-4-9-16(17)28-19/h4,7,9,13,15H,2-3,5-6,8,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWLSUFRFUYNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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